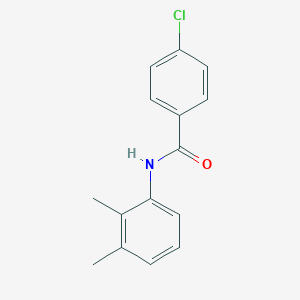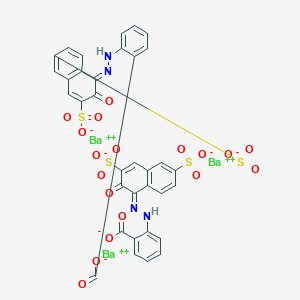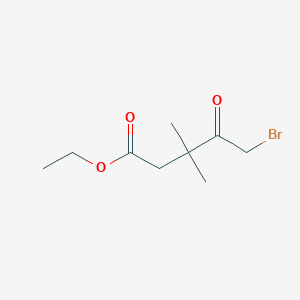
3-(Toluene-4-sulfonyl)-propionitrile
Vue d'ensemble
Description
3-(Toluene-4-sulfonyl)-propionitrile, also known as TSPCN, is an organic compound that is widely used in organic synthesis and in the field of medicinal chemistry. TSPCN is a versatile molecule that can be used for a variety of applications, such as the synthesis of small molecules, peptides, and proteins. It is also used for the synthesis of drugs, as well as for the synthesis of polymers and other materials. In addition, TSPCN has been used in the synthesis of various polymers and other materials, such as polyurethanes, polyesters, polyamides, polystyrenes, and polycarbonates.
Applications De Recherche Scientifique
3-(Toluene-4-sulfonyl)-thiazolidine
- Scientific Field : Chemistry
- Application Summary : This compound is used in various chemical reactions .
- Methods of Application : The specific methods of application can vary depending on the reaction. Detailed procedures would be found in the specific experimental protocols .
- Results or Outcomes : The outcomes can vary greatly depending on the specific reaction and conditions .
Sulfonic Acid Ester and Benzenesulfonamide Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : These compounds have been evaluated as potential CETP inhibitors. CETP is a glycoprotein involved in transporting lipoprotein particles and neutral lipids between HDL and LDL .
- Methods of Application : The compounds were synthesized and bioassayed as part of the research process .
- Results or Outcomes : The most potent compound illustrated an IC50 of 3.4 μM .
3-(Toluene-4-sulfonyl)-propionic Acid
- Scientific Field : Chemistry
- Application Summary : This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
- Methods of Application : The specific methods of application can vary depending on the reaction. Detailed procedures would be found in the specific experimental protocols .
- Results or Outcomes : The outcomes can vary greatly depending on the specific reaction and conditions .
1-sulfonyl-1,2,3-triazoles
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : A series of 1-sulfonyl-1,2,3-triazoles were prepared from diverse alkynes and p-toluenesulfonyl azide through copper catalyzed azide-alkyne cycloaddition. These compounds were evaluated for their antifungal activity against genus Candida strains .
- Methods of Application : The compounds were synthesized and bioassayed as part of the research process .
- Results or Outcomes : Two compounds containing 4-ClC6H4OCH2 and C6H4(CO)2NCH2 substituent groups showed significant activity (MIC < 0.0075 and 0.04 μg/mL, respectively) compared to Itraconazole and Fluconazole (MIC 2.56 and 1.28 μg/mL, respectively) used as reference compounds .
3-(Toluene-4-sulfonyl)-propionic Acid
- Scientific Field : Chemistry
- Application Summary : This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
- Methods of Application : The specific methods of application can vary depending on the reaction. Detailed procedures would be found in the specific experimental protocols .
- Results or Outcomes : The outcomes can vary greatly depending on the specific reaction and conditions .
Phenylselanyl-1-(toluene-4-sulfonyl)-1H-tetrazole Derivatives
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : These compounds have been synthesized and evaluated for their antimicrobial activity .
- Methods of Application : The compounds were synthesized and bioassayed as part of the research process .
- Results or Outcomes : The outcomes can vary greatly depending on the specific reaction and conditions .
Propriétés
IUPAC Name |
3-(4-methylphenyl)sulfonylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h3-6H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUALZLNCEFPJNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298849 | |
| Record name | 3-(Toluene-4-sulfonyl)-propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Toluene-4-sulfonyl)-propionitrile | |
CAS RN |
10154-80-0 | |
| Record name | 10154-80-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Toluene-4-sulfonyl)-propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



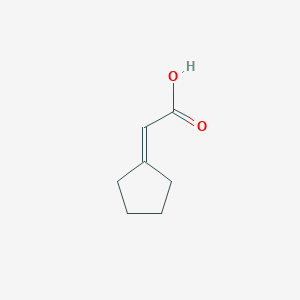
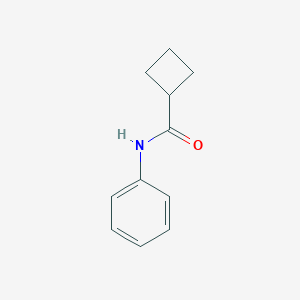
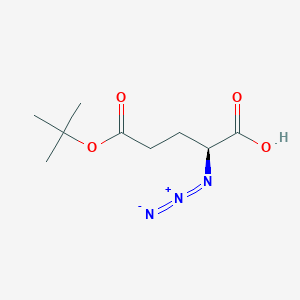
![(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene](/img/structure/B171224.png)
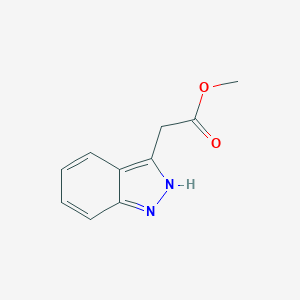
![((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B171236.png)

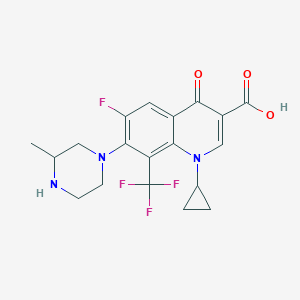
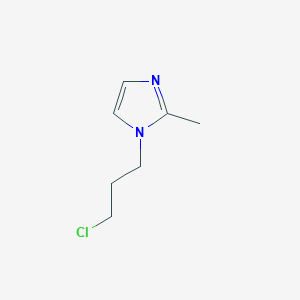

![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B171253.png)
